5,5'-Dimethoxysecoisolariciresinol
Overview
Description
5,5’-Dimethoxysecoisolariciresinol: is a lignan, a type of phenylpropanoid dimer, which can be isolated from the twigs of Cinnamomum cassia . This compound is known for its presence in various plant species and has been studied for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethoxysecoisolariciresinol involves the catalytic reduction of syringaresinol. The absolute configurations of the resulting compounds are determined by chiral high-performance liquid chromatography analysis .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dimethoxysecoisolariciresinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation is a typical method for reducing this compound.
Substitution: Various nucleophiles can be used to substitute the methoxy groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
5,5’-Dimethoxysecoisolariciresinol has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other lignans and studying their chemical properties.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5,5’-Dimethoxysecoisolariciresinol involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, scavenging free radicals, and modulating inflammatory pathways . The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- 5,5’-Dimethoxylariciresinol
- Secoisolariciresinol
- Lyoniresinol
Comparison: 5,5’-Dimethoxysecoisolariciresinol is unique due to its specific methoxy substitutions, which influence its chemical reactivity and biological activity. Compared to similar compounds like 5,5’-Dimethoxylariciresinol and Secoisolariciresinol, it has distinct antioxidant and anti-inflammatory properties .
Biological Activity
5,5'-Dimethoxysecoisolariciresinol, also known as (-)-8,8'-Bisdihydrosiringenin, is a lignan compound predominantly isolated from the twigs of various plants, including Cinnamomum species. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective effects.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features two methoxy groups at the 5-position, which contribute to its biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in RAW264.7 macrophages, which is a critical factor in inflammatory responses.
- IC50 Values : The compound demonstrated an IC50 value of approximately 17.9 μM in inhibiting NO production . This suggests a potent anti-inflammatory effect compared to other lignans.
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress.
- Mechanism : The compound's antioxidant activity is believed to stem from its ability to donate electrons and stabilize free radicals .
3. Cytotoxicity Against Cancer Cells
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 25.0 |
A2780 | 30.0 |
MCF-7 | 22.0 |
These results indicate that the compound exhibits selective cytotoxicity towards various tumor cells while sparing normal cells .
4. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound against neurodegenerative diseases.
- Mechanism : The compound appears to modulate signaling pathways associated with neuronal survival and apoptosis .
5. Antidiabetic Properties
Preliminary research suggests that this lignan may also possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity.
- Study Findings : In vitro assays indicated that it could inhibit enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate digestion .
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on mice models demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-α and IL-6 following lipopolysaccharide (LPS) treatment. The results indicated a marked decrease in these pro-inflammatory cytokines compared to controls .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism was associated with the activation of caspase pathways and increased expression of pro-apoptotic factors .
Properties
IUPAC Name |
(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-27-17-7-13(8-18(28-2)21(17)25)5-15(11-23)16(12-24)6-14-9-19(29-3)22(26)20(10-14)30-4/h7-10,15-16,23-26H,5-6,11-12H2,1-4H3/t15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRARZPRFYUCGZ-HOTGVXAUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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